molecular formula C17H12ClN7OS B294740 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294740
M. Wt: 397.8 g/mol
InChI Key: OOIWPNRPTJDKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons involved . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The uniqueness of this compound lies in its specific combination of functional groups, which enhances its pharmacological potential and versatility in various applications.

Properties

Molecular Formula

C17H12ClN7OS

Molecular Weight

397.8 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClN7OS/c18-11-5-1-4-8-14(11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-13-7-3-2-6-12(13)19-23-24/h1-8H,9-10H2

InChI Key

OOIWPNRPTJDKOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Origin of Product

United States

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